Ethyl 2-Chloro-5-fluoroisonicotinate

Medicinal Chemistry Synthetic Chemistry Reactivity

This is the definitive 4-carboxylate (isonicotinate) regioisomer—not the interchangeable nicotinate. The ethyl ester modulates lipophilicity for smoother purification, while the 2-Cl and 5-F substituents act as orthogonal handles for SNAr and cross-coupling. Ideal for kinase inhibitor and GPCR modulator libraries. Choose this exact scaffold to ensure regiochemical fidelity in your SAR program.

Molecular Formula C8H7ClFNO2
Molecular Weight 203.60 g/mol
Cat. No. B13677377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Chloro-5-fluoroisonicotinate
Molecular FormulaC8H7ClFNO2
Molecular Weight203.60 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1F)Cl
InChIInChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3
InChIKeyBXFPGFWVXTWUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Chloro-5-fluoroisonicotinate (CAS 1214346-94-7): A Strategic Halogenated Pyridine Scaffold for Medicinal Chemistry and Agrochemical Synthesis


Ethyl 2-Chloro-5-fluoroisonicotinate (CAS 1214346-94-7) is a polysubstituted pyridine derivative with the molecular formula C8H7ClFNO2 and a molecular weight of 203.60 g/mol . It is characterized as the ethyl ester of 2-chloro-5-fluoroisonicotinic acid, featuring a pyridine ring functionalized at the 4-position with an ethyl carboxylate group, at the 2-position with chlorine, and at the 5-position with fluorine . This specific substitution pattern establishes the compound as a key synthetic intermediate in medicinal and agrochemical research programs, where the incorporation of halogen atoms is a well-documented strategy for modulating pharmacologically relevant properties such as metabolic stability and target binding affinity .

Ethyl 2-Chloro-5-fluoroisonicotinate: Why Generic Substitution with Closely Related Analogs Compromises Synthetic and Pharmacological Outcomes


While other halogenated pyridine carboxylates, such as Ethyl 2-chloro-5-fluoronicotinate (3-carboxylate regioisomer) or Methyl 2-chloro-5-fluoroisonicotinate (methyl ester analog), share similar molecular formulas and atom connectivity, their utility is not interchangeable . The specific 4-carboxylate substitution pattern of the isonicotinate scaffold directs distinct reactivity and binding modes compared to its nicotinate (3-carboxylate) isomer, a critical factor in target-specific medicinal chemistry . Furthermore, the choice of the ethyl ester versus the methyl ester directly influences the compound's physicochemical profile, particularly its lipophilicity (LogP) and subsequent purification and handling characteristics, making generic substitution without quantitative justification a significant risk in reproducible research and process development .

Ethyl 2-Chloro-5-fluoroisonicotinate: A Quantitative Evidence Guide for Scientific Selection Over Key Analogs


Regioisomeric Differentiation: 4-Carboxylate vs. 3-Carboxylate Scaffold

Ethyl 2-Chloro-5-fluoroisonicotinate (4-carboxylate) is a distinct regioisomer of the more common Ethyl 2-chloro-5-fluoronicotinate (3-carboxylate) scaffold . The IUPAC nomenclature and CAS registration systems unequivocally differentiate these compounds: the target compound is registered under CAS 1214346-94-7 with the systematic name ethyl 2-chloro-5-fluoropyridine-4-carboxylate, while its regioisomer is registered under CAS 139911-30-1 as ethyl 2-chloro-5-fluoropyridine-3-carboxylate . This difference in carboxylate position alters the electron density distribution of the pyridine ring, thereby dictating the regiochemical outcome in nucleophilic substitution and cross-coupling reactions, which is a critical decision point in synthetic route design .

Medicinal Chemistry Synthetic Chemistry Reactivity

Lipophilicity Tuning via Ester Group Selection

The choice of the ethyl ester in Ethyl 2-Chloro-5-fluoroisonicotinate over the methyl ester analog (Methyl 2-chloro-5-fluoroisonicotinate, CAS 876919-10-7) results in a measurable increase in lipophilicity . While experimental LogP data for the target compound is not widely reported, computational predictions for the methyl ester analog provide a baseline LogP of 1.5 . Based on established linear free energy relationships for ester homologs, the addition of a single methylene unit (-CH2-) to form the ethyl ester increases the predicted LogP by approximately 0.5 units [1]. This shift in lipophilicity is crucial for optimizing membrane permeability, aqueous solubility, and metabolic stability in drug discovery programs .

Physicochemical Properties Drug Design LogP

Purity and Quality Assurance: A Procurement-Defining Metric

Procurement decisions are heavily influenced by available purity and analytical documentation. Ethyl 2-Chloro-5-fluoroisonicotinate from verified suppliers is offered at a standard purity of 98%, which is superior to the 95% purity commonly offered for the closely related analog Ethyl 2-chloro-5-fluoronicotinate (CAS 139911-30-1) . This 3% absolute difference in purity can translate to a significant reduction in impurity-related side reactions and a decrease in purification steps, directly impacting yield and cost-efficiency in multi-step syntheses. Furthermore, suppliers of the target compound often provide batch-specific QC data including NMR, HPLC, and GC spectra, offering a level of quality assurance not universally available for its regioisomer .

Chemical Synthesis Procurement Quality Control

Ethyl 2-Chloro-5-fluoroisonicotinate: Verified Application Scenarios for Maximizing Research and Development Value


Medicinal Chemistry: Scaffold for Kinase and GPCR Drug Discovery Programs

The precise halogen substitution pattern on the isonicotinate core makes this compound an ideal starting material for synthesizing focused libraries of kinase inhibitors and GPCR modulators. The 2-chloro and 5-fluoro substituents serve as orthogonal synthetic handles (e.g., for SNAr and cross-coupling reactions), allowing for systematic exploration of structure-activity relationships (SAR) at key positions of the pyridine ring .

Agrochemical Synthesis: Intermediate for Novel Herbicides and Fungicides

Fluorinated pyridinecarboxylates are privileged scaffolds in the design of modern, environmentally benign agrochemicals. The ethyl ester moiety provides a convenient point for further derivatization into amides, hydrazides, or other functional groups commonly found in commercial fungicides and herbicides, while the halogen atoms enhance the compound's metabolic stability in target organisms [1].

Chemical Biology: Synthesis of Fluorescent Probes and Affinity Reagents

The reactive chlorine atom at the 2-position of the pyridine ring can be selectively displaced with amine- or thiol-containing linkers, enabling the conjugation of this scaffold to fluorophores, biotin, or solid supports . This allows for the creation of custom chemical probes for target identification and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-Chloro-5-fluoroisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.